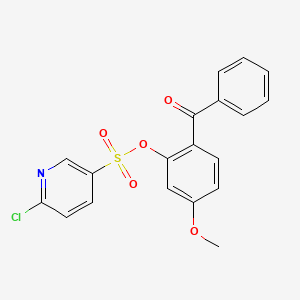
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonated pyridine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis. However, further studies are needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore its applications in material science for the synthesis of new organic materials. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields of the compound. It has been studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its mechanism of action is not well understood, but it may act by inhibiting the activity of certain enzymes or proteins. It has various biochemical and physiological effects, but further studies are needed to determine its safety and efficacy in humans. Its advantages in lab experiments include its high purity, stability, and ease of synthesis, while its limitations include its low solubility in water and potential toxicity at high concentrations. There are several future directions for the study of this compound, including its potential as a therapeutic agent and applications in material science.
Métodos De Síntesis
The synthesis of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been achieved using different methods. One such method involves the reaction of 2-benzoyl-5-methoxyaniline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-benzoyl-5-methoxyphenyl isocyanate with 6-chloropyridine-3-sulfonic acid in the presence of a base such as sodium hydroxide. These methods have been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been used as a building block for the synthesis of various organic materials. In analytical chemistry, it has been used as a reagent for the detection of metal ions in aqueous solutions.
Propiedades
IUPAC Name |
(2-benzoyl-5-methoxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5S/c1-25-14-7-9-16(19(22)13-5-3-2-4-6-13)17(11-14)26-27(23,24)15-8-10-18(20)21-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEOAPBWRSBMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

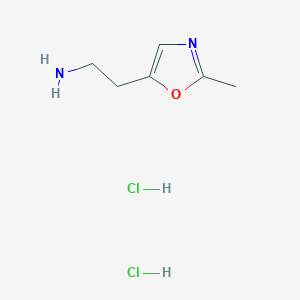

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)
![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)
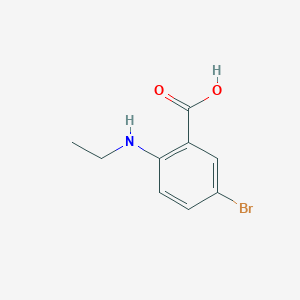
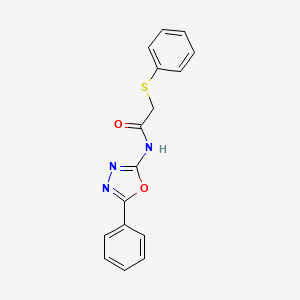
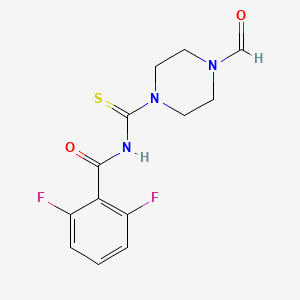

![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)